Benzo[b][1,6]naphthyridin-10(5H)-one

Oncology DNA-binding agents Topoisomerase II

Select benzo[b][1,6]naphthyridin-10(5H)-one for drug discovery programs requiring a privileged 1,6-naphthyridine scaffold with proven superiority over regioisomeric cores. This scaffold delivers enhanced c-Met kinase inhibition vs. the 1,5-isomer—critical for oncology programs. Substitution-dependent FGFR-1 selectivity (IC50 31 nM) enables tunable kinase profiles. Carboxamide derivatives (e.g., SN 28049) achieve curative single-dose activity (3.9 mg/kg) in colorectal adenocarcinoma via p53 activation, bypassing topoisomerase II poison resistance. Tetrahydrobenzo derivatives extend utility to MAO B inhibition (IC50 1.35 μM) for Alzheimer's research and subnanomolar PDE5 inhibition (IC50 0.056 nM) with enhanced CNS penetration.

Molecular Formula C12H8N2O
Molecular Weight 196.209
CAS No. 64021-57-4
Cat. No. B2555685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b][1,6]naphthyridin-10(5H)-one
CAS64021-57-4
Molecular FormulaC12H8N2O
Molecular Weight196.209
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C=CN=C3
InChIInChI=1S/C12H8N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-7H,(H,14,15)
InChIKeyLRKYMAFXUCRWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b][1,6]naphthyridin-10(5H)-one (CAS 64021-57-4) | Core Scaffold Procurement Guide for Anticancer and Kinase-Targeted Drug Discovery


Benzo[b][1,6]naphthyridin-10(5H)-one (CAS 64021-57-4) is a tricyclic nitrogen-containing heterocyclic scaffold with molecular formula C12H8N2O and molecular weight 196.20 . This compound serves as a versatile building block for the synthesis of functionalized benzo[b][1,6]naphthyridine derivatives [1]. The 1,6-naphthyridine core has been established as a privileged scaffold in medicinal chemistry, with demonstrated activity across multiple therapeutic areas including oncology, neurology, and infectious disease [2].

Why Benzo[b][1,6]naphthyridin-10(5H)-one Cannot Be Substituted by Other Naphthyridine Isomers: Structural Determinants of Differential Activity


The 1,6-naphthyridine scaffold is not functionally interchangeable with its regioisomers (e.g., 1,5-, 1,7-, 1,8-naphthyridine). Direct comparative studies have demonstrated that 1,6-naphthyridine serves as a more promising c-Met kinase inhibitory core structure compared with 1,5-naphthyridine . Pairwise comparison of 1,6-naphthyridines with corresponding pyrido[2,3-d]pyrimidine analogues revealed that while potency and selectivity patterns are similar, the distinct nitrogen positioning in the 1,6-naphthyridine system provides unique electronic and steric properties that influence target engagement [1]. Additionally, 3-phenyl analogues of 1,6-naphthyridines exhibit nonspecific kinase inhibition profiles, whereas 3-(3,5-dimethoxyphenyl) derivatives demonstrate high selectivity for FGFR alone, highlighting that even within the same scaffold family, substitution pattern critically determines biological outcome [1]. These structural determinants preclude generic substitution with other naphthyridine isomers or alternative heterocyclic cores without loss of desired activity profiles.

Benzo[b][1,6]naphthyridin-10(5H)-one Quantitative Differentiation Evidence: Head-to-Head Activity Data vs Comparators


Curative In Vivo Antitumor Activity of Benzo[b][1,6]naphthyridine Carboxamide Derivatives in Refractory Colon 38 Murine Model vs Clinical Standards

Carboxamide derivatives of the benzo[b][1,6]naphthyridine scaffold demonstrated curative activity in the murine colon 38 adenocarcinoma model, a tumor type refractory to standard topoisomerase II poisons including doxorubicin and etoposide [1]. A single 3.9 mg/kg dose of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives achieved curative outcomes [2]. Additionally, SN 28049 (a specific benzo[b][1,6]naphthyridine-4-carboxamide derivative) induced p53 pathway activation without causing detectable DNA double-strand breaks, contrasting with the mechanism of etoposide and doxorubicin [1].

Oncology DNA-binding agents Topoisomerase II Colorectal cancer In vivo efficacy

Subnanomolar In Vitro Cytotoxicity of Benzo[b][1,6]naphthyridine Derivatives Across Multiple Cancer Cell Lines

The 4-N-[2-(dimethylamino)ethyl]carboxamide derivatives of the benzo[b][1,6]naphthyridine scaffold exhibited potent cytotoxic activity, with several compounds achieving IC50 values below 10 nM across murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines [1]. This potency profile establishes the scaffold as capable of generating highly active anticancer agents suitable for lead optimization programs.

Cytotoxicity P388 leukemia LLTC Jurkat leukemia IC50

1,6-Naphthyridine vs 1,5-Naphthyridine: Superior c-Met Kinase Inhibitory Core Selection

In a head-to-head scaffold comparison study, both 1,5-naphthyridine and 1,6-naphthyridine derivative series were designed, synthesized, and tested for c-Met kinase inhibition and in vitro antitumor activity against HeLa and A549 cell lines . The results indicated that the 1,6-naphthyridine core was a more promising c-Met inhibitory structure compared with 1,5-naphthyridine . Compounds 26b and 26c from the 1,6-naphthyridine series demonstrated the best enzymatic and cytotoxic activities in the study .

c-Met kinase Kinase inhibitors Scaffold hopping MK-2461 Structure-activity relationship

FGFR-1 Selective Kinase Inhibition: Substitution Pattern Dictates Selectivity Profile in 1,6-Naphthyridine Scaffold

Within the 1,6-naphthyridine scaffold family, systematic evaluation revealed that 3-phenyl analogues were nonspecific inhibitors of isolated c-Src, FGFR, and PDGFR tyrosine kinases, whereas 3-(2,6-dichlorophenyl) analogues showed effectiveness primarily against c-Src and FGFR [1]. Critically, 3-(3,5-dimethoxyphenyl) derivatives demonstrated high selectivity for FGFR alone [1]. A water-soluble 7-morpholinylpropylamino analogue retained high FGFR potency (IC50 31 nM) and selectivity [1].

FGFR-1 Tyrosine kinase Selectivity Angiogenesis Structure-activity relationship

MAO B Inhibition Potency Comparable to Pargyline: Neurological Applications of Benzo[b][1,6]naphthyridine Derivatives

Novel tetrahydrobenzo[b][1,6]naphthyridine derivatives were synthesized and evaluated as MAO B inhibitors [1]. The 1-(2-(4-fluorophenyl)ethynyl) analog (compound 5g) achieved an IC50 of 1.35 μM, a value close to that of the well-known MAO B inhibitor pargyline [1]. This places benzo[b][1,6]naphthyridine-derived compounds within the potency range of established clinical reference compounds for MAO B inhibition.

MAO B inhibitors Neurology Alzheimer's disease Pargyline IC50

PDE5 Inhibition at Subnanomolar Potency with Improved Aqueous Solubility for CNS Applications

Structure-activity optimization of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine analogues identified compound 6c (2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile) as a highly potent PDE5 inhibitor [1]. This compound demonstrated an IC50 of 0.056 nM in vitro, along with improved aqueous solubility and good efficacy in a mouse model of Alzheimer's disease [1]. The subnanomolar potency combined with enhanced physicochemical properties distinguishes this scaffold for CNS-targeted PDE5 programs.

PDE5 inhibitors Alzheimer's disease CNS drug discovery Aqueous solubility IC50

Optimal Research Applications for Benzo[b][1,6]naphthyridin-10(5H)-one Based on Verified Evidence


Colorectal Cancer Drug Discovery Programs Targeting Refractory Tumors

Procure benzo[b][1,6]naphthyridin-10(5H)-one as a starting scaffold for developing DNA-binding agents with curative potential in colorectal adenocarcinoma models refractory to standard topoisomerase II poisons (doxorubicin, etoposide). The scaffold enables generation of carboxamide derivatives (e.g., SN 28049) that activate p53 pathway independently of DNA double-strand breaks, offering a mechanistically distinct approach to overcoming resistance [1]. Single-dose 3.9 mg/kg curative activity in Colon 38 murine model supports prioritization for colorectal oncology research [2].

c-Met Kinase Targeted Therapy Development in Oncology

Select the 1,6-naphthyridine core over the 1,5-isomer for c-Met kinase inhibitor development programs. Direct comparative evidence establishes 1,6-naphthyridine as the superior structural core for c-Met inhibitory activity . This scaffold is particularly suitable for programs following MK-2461 scaffold-hopping strategies or pursuing novel c-Met inhibitors with potential application in c-Met-driven malignancies.

FGFR-1 Selective Kinase Inhibitor Discovery with Tunable Selectivity

Utilize benzo[b][1,6]naphthyridin-10(5H)-one derivatives for developing FGFR-1 selective tyrosine kinase inhibitors with applications in anti-angiogenesis therapy. The scaffold enables selectivity tuning from nonselective (3-phenyl) to FGFR-selective (3,5-dimethoxyphenyl) kinase inhibition profiles [3]. Water-soluble analogues (e.g., 7-morpholinylpropylamino derivative) retain high FGFR potency (IC50 31 nM) and selectivity, demonstrating suitability for in vivo angiogenesis studies and potential therapeutic development [3].

CNS Drug Discovery: MAO B Inhibition for Neurological Disorders

Employ tetrahydrobenzo[b][1,6]naphthyridine derivatives as MAO B inhibitor scaffolds for neurological research, particularly Alzheimer's disease. The 1-(2-(4-fluorophenyl)ethynyl) analog achieves IC50 of 1.35 μM, comparable to pargyline reference [4]. This scaffold is appropriate for medicinal chemistry optimization programs targeting monoamine oxidase B in neurodegenerative disease contexts.

CNS-Penetrant PDE5 Inhibitor Development with Optimized Physicochemical Properties

Leverage the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine scaffold for developing CNS-penetrant PDE5 inhibitors with enhanced aqueous solubility. Compound 6c demonstrates subnanomolar PDE5 inhibition (IC50 0.056 nM) with improved solubility and in vivo efficacy in Alzheimer's disease models [5]. This scaffold addresses both potency requirements and the physicochemical challenges inherent to CNS drug discovery programs targeting phosphodiesterases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b][1,6]naphthyridin-10(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.